molecular formula C15H13ClFNO2 B1526165 3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone CAS No. 477860-60-9

3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone

Cat. No. B1526165
M. Wt: 293.72 g/mol
InChI Key: UJHYBEJAFQDNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a common structure in many pharmaceutical drugs due to its ability to bind to various biological targets . The molecule also contains a chloro-fluorobenzyl group and a cyclopropyl group, which could potentially affect its reactivity and biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridinone ring, followed by the introduction of the chloro-fluorobenzyl and cyclopropyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyridinone ring might be involved in reactions with nucleophiles or electrophiles. The chloro-fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

New Lipophilic Iron(III) Complexes : A study detailed the synthesis and EXAFS structural characterization of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, highlighting the design of ligands tailored to specific needs without altering their chelation properties (Schlindwein et al., 2006).

Synthesis and Reactivity Study : Another research focused on the synthesis, characterization, and reactivity study of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), utilizing various analytical techniques and demonstrating its potential as a lead compound for new anti-cancerous drugs (Murthy et al., 2017).

Potential Biological Activities

Antitumor Activities of Pyrimidine Derivatives : Research into pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6-dideoxy-L-ascorbic acid revealed compounds with significant antitumor activities against various cancer cell lines, pointing towards their utility in cancer therapy (Raić-Malić et al., 2000).

Antimicrobial and Antimicrobial Activity Evaluation : A series of fluoro-benzylated water-soluble pyridinium isatin-3-acylhydrazones demonstrated significant antimicrobial activity, dependent on the position of the fluorine atom in the benzyl substituent, without showing hemotoxicity (Bogdanov et al., 2019).

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, particularly if it shows promising biological activity. Future research could involve exploring its potential uses in drug development .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1-cyclopropyl-4-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c16-12-2-1-3-13(17)10(12)8-11-14(19)6-7-18(15(11)20)9-4-5-9/h1-3,6-7,9,19H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHYBEJAFQDNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821851
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone
Reactant of Route 3
3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone
Reactant of Route 5
3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone
Reactant of Route 6
Reactant of Route 6
3-(2-chloro-6-fluorobenzyl)-1-cyclopropyl-4-hydroxy-2(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.